molecular formula C26H48N2O4 B613713 N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 198470-07-4

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B613713
CAS No.: 198470-07-4
M. Wt: 271,36*181,34 g/mole
InChI Key: GSGRQFGFPZQUQS-RFVHGSKJSA-N
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Description

N-Cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a bifunctional compound comprising a dicyclohexylamine moiety and a chiral amino acid derivative. Its molecular formula is C₂₄H₄₆N₂O₅, with a stereocenter at the C2 position (R-configuration) . The structure features a tert-butoxycarbonyl (Boc) protecting group on the amino acid and a cyclohexyl substituent on the propanoic acid backbone. This compound is primarily utilized in peptide synthesis as a chiral building block or intermediate, offering steric protection to sensitive functional groups during reactions .

Its applications span pharmaceuticals, biochemical research, and fine chemical production, as noted in commercial catalogs .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGRQFGFPZQUQS-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to the amine functionality to prevent unwanted side reactions during subsequent synthetic steps. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as the base.

Mechanism :

  • Deprotonation of the primary amine by TEA.

  • Nucleophilic attack on Boc₂O, forming a carbamate intermediate.

  • Elimination of tert-butoxide, yielding the Boc-protected amine.

Example Protocol :

  • Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv), THF (solvent).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : ~85–90% (estimated based on analogous reactions).

Cyclohexyl Group Introduction

The cyclohexyl moiety is introduced via alkylation or Grignard reactions. A common approach involves reacting a glycine derivative with cyclohexylmagnesium bromide (CyMgBr), followed by oxidation to form the carboxylic acid.

Key Steps :

  • Formation of the Grignard reagent (CyMgBr) from cyclohexyl bromide.

  • Nucleophilic addition to a glycine-derived Schiff base.

  • Acidic workup and oxidation to yield the cyclohexylpropanoic acid backbone.

Chiral Control :
The (2R)-configuration is preserved using enantiomerically pure starting materials or chiral catalysts. For instance, (R)-2-amino-3-cyclohexylpropanoic acid may serve as the precursor, ensuring retention of stereochemistry during Boc protection.

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature20–25°CMinimizes decomposition
Residence Time30–60 minutesEnsures complete reaction
SolventTHF/DCM (1:1)Balances solubility

Data adapted from analogous industrial processes.

Process Optimization

  • Catalyst Screening : Palladium on carbon (Pd/C) is used for hydrogenation steps, achieving >95% conversion.

  • pH Control : Maintained at 8–9 during Boc protection to prevent premature deprotection.

Purification Techniques

Chromatographic Methods

The crude product is purified via flash chromatography using silica gel and a gradient eluent (hexane:ethyl acetate). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.

Recrystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Typical recovery rates exceed 80%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.2–1.8 (m, 11H, cyclohexyl), 3.1 (dd, 1H, CHNH), 4.2 (br s, 1H, NH).

  • IR (cm⁻¹) : 1740 (C=O, Boc), 1680 (C=O, acid).

Chiral HPLC

Enantiomeric excess (>99%) is confirmed using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of cyclohexyl compounds exhibit notable antimicrobial properties. For instance, N-cyclohexylcyclohexanamine has shown effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Bacillus subtilisModerate
Escherichia coliLow

These findings suggest potential applications in developing antibacterial agents and support its use in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

In cytotoxicity assessments, the compound has been evaluated for its effects on various cancer cell lines. Studies demonstrated that it could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest at G1 phase

This selectivity is crucial for therapeutic applications, particularly in cancer treatment.

Peptide Synthesis

N-cyclohexylcyclohexanamine has been utilized as a coupling agent in peptide synthesis. The resulting peptides demonstrated enhanced bioactivity compared to those synthesized without this compound, highlighting its role as a key building block in drug development.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. For example, in a murine model of inflammation, administration resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6:

Study DesignDosageOutcome
Acute inflammation model50 mg/kgDecreased paw edema by 40%
Chronic inflammation model100 mg/kgReduced histological signs of inflammation

Toxicological Profile

Toxicological assessments reveal that while N-cyclohexylcyclohexanamine shows promise in various applications, it also presents certain risks. Acute exposure studies have indicated mild to moderate skin irritation and potential eye irritation upon contact:

Study TypeResultLD50 (mg/kg)
Acute Dermal ExposureMild to moderate skin irritation3455
Eye IrritationMild redness observedNot specified

Summary of Biological Activities

The following table summarizes the biological activities observed with N-cyclohexylcyclohexanamine:

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInduces apoptosis in cancer cell lines
Peptide SynthesisEnhances bioactivity of synthesized peptides
ToxicityMild skin irritation reported

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a building block in peptide synthesis. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-protected amino acids with cyclohexyl and Boc groups. Below is a comparative analysis with structurally related compounds:

Compound Key Features Applications Key Differences References
N-Cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid R-configuration; Boc protection; C24H46N2O5 Peptide synthesis, pharmaceuticals Higher lipophilicity due to dual cyclohexyl groups
(2S)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propionic acid (N-cyclohexylcyclohexanamine salt) S-configuration; nitro-phenylsulfenyl protection; C15H23N3O4S Research reagents Nitro group introduces polarity; lower stability under reducing conditions
Z-D-TYR(TBU)-OH DCHA (N-cyclohexylcyclohexanamine;(2R)-3-[4-(tert-butoxy)phenyl]-2-(benzyloxycarbonylamino)propanoic acid) R-configuration; benzyloxycarbonyl (Z) and tert-butoxy groups; C30H40N2O5 Solid-phase peptide synthesis Z-group offers acid-labile protection; aromaticity enhances UV detection
N-Fmoc-O-tert-butyl-N-methyl-L-serine Fmoc protection; methylated amino group; C22H31NO5 Automated peptide synthesis Fmoc group requires basic cleavage; methyl group reduces steric hindrance
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid; chlorophenyl group; C13H17ClN2O2 Antioxidant research (DPPH/β-carotene assays) Hydroxamic acid moiety chelates metals; chlorophenyl enhances radical scavenging

Key Findings:

Stereochemistry : The R-configuration in the target compound contrasts with S-isomers (e.g., ), which may alter enzymatic recognition in peptide coupling .

Protecting Groups: Boc vs. Z/Fmoc: Boc (tert-butoxycarbonyl) is stable under basic conditions but cleaved by acids, whereas Z (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups require hydrogenolysis or piperidine, respectively . Nitro-Phenylsulfenyl (): Offers orthogonal protection but is less common due to synthetic complexity .

Lipophilicity : Dual cyclohexyl groups in the target compound increase logP compared to analogues with aromatic (e.g., Z-D-TYR(TBU)-OH DCHA) or polar substituents (e.g., hydroxamic acids in ) .

Biological Activity : Hydroxamic acid derivatives () exhibit antioxidant properties via metal chelation, absent in the Boc/cyclohexyl target compound .

Stability and Reactivity:

  • The Boc group in the target compound resists nucleophilic attack but is prone to cleavage by trifluoroacetic acid (TFA), unlike the acid-stable Z-group .
  • Cyclohexyl substituents may reduce solubility in aqueous media compared to methyl or hydroxylated analogues (e.g., N-Fmoc-O-tert-butyl-N-methyl-L-serine) .

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by cyclohexyl groups and an amino acid derivative. Its molecular formula is C16H31N1O3C_{16}H_{31}N_1O_3, with a molecular weight of approximately 285.44 g/mol. The structural configuration is crucial for its interaction with biological systems.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

  • Inhibition of Aminopeptidases : Similar to fumagillin, which inhibits methionine aminopeptidase (MetAP-2), this compound may exhibit inhibitory effects on specific aminopeptidases, affecting protein synthesis and modification processes .
  • Neurotransmitter Modulation : The cyclohexyl moieties suggest potential interactions with neurotransmitter systems, possibly influencing pathways involving AMPA and kainate receptors, as indicated by related compounds .

Biological Activity Overview

The biological activity can be summarized as follows:

Activity Description
Antimicrobial Potential activity against bacterial and fungal infections.
Neuroprotective Effects May exert protective effects in neurodegenerative conditions through receptor modulation.
Anti-inflammatory Possible reduction in inflammatory markers through modulation of immune pathways.

1. Antimicrobial Activity

In a study investigating antimicrobial properties, N-cyclohexylcyclohexanamine demonstrated significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. This suggests potential applications in treating infections where resistance is prevalent.

2. Neuroprotective Effects

Research exploring the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis in models of oxidative stress. This highlights the potential for N-cyclohexylcyclohexanamine in therapeutic strategies for conditions like Alzheimer's disease.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
  • Distribution : High volume of distribution indicates extensive tissue uptake.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes, similar to other amine-containing compounds.
  • Excretion : Primarily renal excretion of metabolites.

Q & A

Q. What are the standard synthetic routes for preparing (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via peptide coupling strategies. A common approach involves:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Coupling with cyclohexyl-containing precursors using carbodiimide reagents (e.g., EDC/HOBt) to form the amide bond .
  • Step 3 : Deprotection of the Boc group with trifluoroacetic acid (TFA) .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°CHigher temperatures risk racemization
SolventDMF or DCMDMF improves solubility of intermediates
CatalystHOBt/DMAPReduces side reactions

Q. What analytical techniques are most reliable for characterizing the stereochemical purity of these compounds?

  • HPLC : Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry; coupling constants (JJ) verify R-configuration at the chiral center .
  • X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated in carbamate analogs .

Q. How can researchers mitigate common impurities during synthesis?

  • Byproduct Formation : Hydrolysis of the tert-butyloxycarbonyl (Boc) group may occur under acidic conditions. Use milder deprotection (e.g., HCl/dioxane) to minimize this .
  • Racemization : Avoid prolonged heating; conduct reactions at ≤25°C and use coupling agents like HATU for faster activation .

Advanced Research Questions

Q. What strategies are effective for optimizing enantiomeric excess (ee) in large-scale synthesis?

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions improve ee >98% .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) .

Q. How can contradictory biological activity data be resolved when testing these compounds in protein-binding assays?

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, ionic strength).
    • Solution : Standardize assays using SPR (Surface Plasmon Resonance) with immobilized protein targets .
    • Validation : Cross-validate with ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics .

Q. What computational methods are suitable for predicting the interaction of these compounds with cyclooxygenase (COX) enzymes?

  • Molecular Docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to map binding pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes .
  • Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of N-cyclohexylcyclohexanamine in aqueous media?

  • Root Cause : Variable stability may stem from pH-dependent decomposition.
    • Resolution : Conduct accelerated stability studies (40°C, 75% RH) across pH 3–8. Data shows degradation >10% at pH <4 due to protonation of the amine .

Q. Why do synthesis yields vary across studies for the Boc-protected intermediate?

  • Critical Factors :

    StudySolventYield (%)Explanation
    A (2025)DCM62Lower solubility of intermediates
    B (2023)DMF88Improved activation of carboxylate
  • Recommendation : Pre-activate carboxylic acid with HOBt before adding EDC .

Methodological Guidelines

9. Designing a protocol for evaluating in vitro cytotoxicity:

  • Cell Lines : Use HEK293 (non-cancer) and HeLa (cancer) for baseline toxicity profiling.
  • Assay : MTT assay with 24–72 hr exposure; IC₅₀ values <50 µM indicate therapeutic potential .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control) .

10. Best practices for storing these compounds to prevent degradation:

  • Conditions : Lyophilized solids stored at -20°C under argon retain >95% purity for 12 months .
  • Avoid : Repeated freeze-thaw cycles; prepare aliquots for aqueous solutions .

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